1-(5-Bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one
Overview
Description
1-(5-Bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a brominated pyridine ring and a trifluoromethyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-methylpyridine.
Oxidation: The final step involves the oxidation of the intermediate to form the ketone group, often using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Products include various substituted pyridine derivatives.
Reduction: The major product is the corresponding alcohol.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-(5-Bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials, such as liquid crystals and polymers.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.
Pathways Involved: It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
5-Bromo-2-methylpyridine: Shares the brominated pyridine ring but lacks the trifluoromethyl ketone group.
2,2,2-Trifluoroacetophenone: Contains the trifluoromethyl ketone group but lacks the brominated pyridine ring.
Uniqueness: 1-(5-Bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-one is unique due to the combination of the brominated pyridine ring and the trifluoromethyl ketone group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(5-bromo-4-methylpyridin-2-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c1-4-2-6(13-3-5(4)9)7(14)8(10,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJBQPWUQWBAMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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